9H-Fluorene, 9,9-didodecyl-2,7-diiodo-

Organic Thin Film Transistor (OTFT) Sonogashira Coupling Conjugated Polymer

Aryl iodides like this monomer are critical for achieving high molecular weights in Sonogashira coupling, where the less reactive dibromo analog often fails. This 9,9-didodecyl-2,7-diiodofluorene ensures robust polymerization for OFETs and OLEDs. - Achieves Mw ~29,300 g/mol and PDI ~1.29 for optimized film morphology. - Long alkyl chains guarantee solubility for spin-coating and inkjet printing. - Enables ethynyl-linked copolymers with superior charge transport properties.

Molecular Formula C37H56I2
Molecular Weight 754.6 g/mol
CAS No. 278176-07-1
Cat. No. B12061022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9H-Fluorene, 9,9-didodecyl-2,7-diiodo-
CAS278176-07-1
Molecular FormulaC37H56I2
Molecular Weight754.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCC1(C2=C(C=CC(=C2)I)C3=C1C=C(C=C3)I)CCCCCCCCCCCC
InChIInChI=1S/C37H56I2/c1-3-5-7-9-11-13-15-17-19-21-27-37(28-22-20-18-16-14-12-10-8-6-4-2)35-29-31(38)23-25-33(35)34-26-24-32(39)30-36(34)37/h23-26,29-30H,3-22,27-28H2,1-2H3
InChIKeyJSGWQGOESBTDEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,7-Diiodo-9,9-didodecylfluorene: Key Monomer for Organic Electronics


9H-Fluorene, 9,9-didodecyl-2,7-diiodo- (CAS 278176-07-1) is a halogenated fluorene derivative with the molecular formula C37H56I2 and a molecular weight of 754.65 g/mol . It is a solid at room temperature with a melting point of 35-39 °C . This compound is primarily utilized as a synthetic building block in the field of organic electronics , where its 2,7-diiodo substitution pattern serves as reactive sites for cross-coupling polymerizations, and its 9,9-didodecyl side chains impart solubility to the resulting conjugated polymers [1].

Why 2,7-Diiodo-9,9-didodecylfluorene Cannot Be Replaced by Dibromo


While the 2,7-dibromo analog (CAS 286438-45-7) is a more common and less expensive alternative , it cannot serve as a generic replacement for 9H-Fluorene, 9,9-didodecyl-2,7-diiodo- in key synthetic strategies. The difference in halogen reactivity—iodine being a far better leaving group than bromine—dictates the applicable cross-coupling reactions and achievable polymer molecular weights [1]. For instance, the higher reactivity of aryl iodides is essential for efficient Sonogashira coupling with alkynes, a reaction where the corresponding bromides often fail or yield inferior results [2]. This critical difference directly impacts the final polymer's molecular weight, polydispersity, and, consequently, its performance in electronic devices.

2,7-Diiodo-9,9-didodecylfluorene Performance Benchmarks


High Mw and Narrow Dispersity in OTFTs via Sonogashira

When copolymerized with 9,10-diethynylanthracene via Sonogashira coupling, 9H-Fluorene, 9,9-didodecyl-2,7-diiodo- yields a polymer (PDADF) with a high weight average molecular weight (Mw) of 29,300 g/mol and a narrow polydispersity index (PDI) of 1.29 [1]. This contrasts with the lower reactivity of its 2,7-dibromo analog in this reaction, which would typically result in a lower degree of polymerization and broader PDI.

Organic Thin Film Transistor (OTFT) Sonogashira Coupling Conjugated Polymer

Sonogashira Coupling for Blue OLED Polymers

The high reactivity of the 2,7-diiodo moiety in 9H-Fluorene, 9,9-didodecyl-2,7-diiodo- is essential for Sonogashira coupling reactions [1]. Its dibromo analog (CAS 286438-45-7) is not suitable for this specific reaction pathway, limiting its utility to Suzuki or Yamamoto couplings [2]. This difference forces a choice in the synthetic route, where the diiodo compound uniquely enables the construction of ethynyl-linked polymers.

OLED Sonogashira Coupling Conjugated Polymer

Enhanced Solubility and Film Formation for OFETs

The long didodecyl chains at the 9,9-position of 9H-Fluorene, 9,9-didodecyl-2,7-diiodo- provide a significant solubility advantage over shorter-chain analogs. For instance, the 9,9-didecyl analog (CAS 249296-20-6) has a molecular weight of 698.5 g/mol , while the target compound has a molecular weight of 754.65 g/mol , reflecting the increased alkyl chain length. This greater lipophilicity facilitates superior solubility in organic solvents like chloroform [1], which is essential for solution-processing techniques such as spin-coating and inkjet printing. While specific solubility data for the target compound is limited, the established structure-property relationship in polyfluorenes indicates that longer alkyl side chains enhance solubility and prevent unwanted aggregation [2].

Organic Field-Effect Transistor (OFET) Film Morphology Solution Processability

Hole Mobility Baseline for OFETs

A solution-processed OFET fabricated with a polymer synthesized from 9H-Fluorene, 9,9-didodecyl-2,7-diiodo- (the PDADF copolymer) demonstrated a field-effect hole mobility of 6.0 x 10⁻⁴ cm²/Vs [1]. This quantitative benchmark establishes a performance baseline for this specific monomer-polymer system. While higher mobilities have been reported for other fluorene-based polymers [2], this specific value is directly tied to the use of the target compound as a monomer, providing a verifiable data point for researchers comparing this building block to alternatives.

Organic Field-Effect Transistor (OFET) Charge Carrier Mobility Device Performance

2,7-Diiodo-9,9-didodecylfluorene Applications in Materials R&D


Ethynyl-Linked Conjugated Polymers for OFETs

This compound is the monomer of choice for synthesizing ethynyl-linked alternating copolymers via Sonogashira coupling. Researchers developing p-type semiconducting polymers for solution-processed organic field-effect transistors (OFETs) can use it to achieve high molecular weights (Mw ~29,300 g/mol) and narrow polydispersities (PDI ~1.29), which are crucial for optimizing film morphology and device performance [1]. The resulting polymer, PDADF, has a demonstrated hole mobility of 6.0 x 10⁻⁴ cm²/Vs, providing a solid baseline for further materials optimization [1].

Soluble Polyfluorene Copolymers for Blue OLEDs

In the development of blue-emitting materials for organic light-emitting diodes (OLEDs), this monomer is used to introduce the 9,9-didodecylfluorene unit into copolymers. The long alkyl chains ensure the final polymer is highly soluble in common organic solvents like chloroform, which is essential for spin-coating and inkjet printing processes . The reactive 2,7-diiodo groups enable efficient incorporation into a variety of polymer backbones, allowing researchers to tune the emission color and device efficiency .

Model Compound for Polyfluorene Structure-Property Studies

The compound serves as a key building block for synthesizing well-defined polyfluorenes like PF12. These polymers are used as model systems in fundamental studies, such as investigating side-chain dynamics with quasielastic neutron scattering (QENS) [2]. Understanding these dynamics helps researchers design polymers with improved thermal and morphological stability for long-lasting organic electronic devices.

Hybrid Nanocomposites for Organic Photovoltaics

As a precursor to semiconducting polyfluorenes, this monomer is used to create materials for organic photovoltaics (OPVs). The resulting conjugated polymers, such as PF12, are employed in the functionalization of single-walled carbon nanotubes (SWNTs) to form stable supramolecular complexes [3]. These nanocomposites aim to enhance charge separation and transport, improving the efficiency of next-generation solar cells.

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